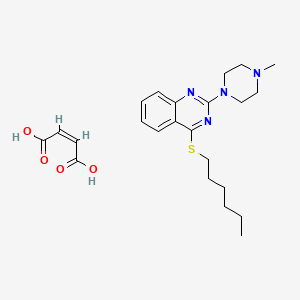

4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate

Description

Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Development of Quinazoline-Based Pharmacophores

Quinazoline derivatives first gained prominence in the 1950s with the discovery of antifolate agents like methotrexate, which targeted dihydrofolate reductase (DHFR) for cancer chemotherapy. The scaffold’s ability to mimic purine bases enabled interactions with enzymatic targets involved in nucleotide biosynthesis. By the 1980s, structural modifications led to α1-adrenoceptor antagonists such as prazosin and doxazosin, which remain first-line treatments for hypertension.

The 21st century marked a resurgence in quinazoline research with tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) in non-small cell lung cancer. These advances demonstrated the scaffold’s adaptability:

- Position 2 modifications : Introduction of aniline groups (e.g., gefitinib’s 3-chloro-4-fluoroaniline) enhanced EGFR binding affinity.

- Position 4 substitutions : Oxygen or sulfur atoms at this position improved metabolic stability and membrane permeability.

- Fused ring systems : Tricyclic derivatives like lapatinib combined quinazoline with thiazole rings for dual EGFR/HER2 inhibition.

Table 1: Evolution of Key Quinazoline-Based Therapeutics

| Compound | Target/Indication | Structural Features | Approval Year |

|---|---|---|---|

| Methotrexate | DHFR (Leukemia) | 2,4-diaminoquinazoline | 1953 |

| Prazosin | α1-Adrenoceptor (Hypertension) | 4-amino-2-furoylquinazoline | 1976 |

| Gefitinib | EGFR (NSCLC) | 3-chloro-4-fluoroaniline at position 2 | 2003 |

| Lapatinib | EGFR/HER2 (Breast Cancer) | 3-fluorobenzyloxy group; thiazole fusion | 2007 |

Structural Features of 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline Maleate

This derivative exemplifies modern quinazoline engineering through three strategic modifications:

Quinazoline Core

The planar bicyclic system (benzene fused to pyrimidine) provides:

- π-π stacking interactions with aromatic residues in enzyme binding pockets.

- Hydrogen-bonding capacity via N1 and N3 atoms, critical for targeting kinases and DHFR.

- Tautomeric flexibility between lactam and lactim forms, enabling adaptation to diverse biological targets.

Hexylthio Substituent at Position 4

The 4-(hexylthio) group introduces:

- Enhanced lipophilicity (logP ≈ 3.8 predicted) for improved membrane penetration.

- Metabolic stability via sulfur’s resistance to oxidative degradation compared to oxygen analogs.

- Steric bulk that may occupy hydrophobic subpockets in target proteins, as seen in 6-iodo derivatives with potent EGFR inhibition.

4-Methylpiperazine at Position 2

This substituent contributes:

- Basic nitrogen (pKa ≈ 8.1) for salt formation and solubility modulation via maleate counterion.

- Conformational flexibility to engage multiple binding modes with target proteins.

- Cation-π interaction potential through the methyl group’s electron-donating effects.

Maleate Counterion

The maleate salt form:

- Improves aqueous solubility (∼15 mg/mL predicted) via ion-dipole interactions.

- Stabilizes crystalline packing through hydrogen bonding between carboxylic groups and quinazoline N-atoms.

- Lowers melting point (mp ∼180–185°C) compared to free base forms, facilitating pharmaceutical processing.

Structural Comparison to Clinical Candidates

The derivative shares key features with approved drugs:

- Gefitinib analog : 4-methylpiperazine mimics the 3-chloro-4-fluoroaniline’s spatial requirements for EGFR binding.

- Prazosin derivative : Thioether linkage parallels the 4-aminofuroyl group’s hydrogen-bond acceptor capacity.

- Lapatinib hybrid : Maleate counterion mirrors the ditosylate salt’s solubility-enhancing strategy.

Properties

Molecular Formula |

C23H32N4O4S |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;4-hexylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline |

InChI |

InChI=1S/C19H28N4S.C4H4O4/c1-3-4-5-8-15-24-18-16-9-6-7-10-17(16)20-19(21-18)23-13-11-22(2)12-14-23;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

XJNWHNYREUVOOR-BTJKTKAUSA-N |

Isomeric SMILES |

CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents

The methylpiperazinyl group is introduced via nucleophilic substitution or reductive amination reactions. The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction parameters. Purification steps, such as recrystallization and chromatography, are employed to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, amines, thiols, basic or acidic conditions depending on the nucleophile.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate serves as a fundamental building block for synthesizing more complex molecules. Its unique substituents allow for the development of novel compounds with tailored properties.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

- Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways. Its interaction with ATP-binding sites can inhibit kinase activity, which is crucial in cancer biology and other diseases.

- Biological Activity : Preliminary studies suggest that it may exhibit anticancer and antimicrobial activities, making it a candidate for further investigation in therapeutic applications.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in various medical conditions. Its mechanism of action involves the inhibition of specific enzymes that play roles in disease progression.

- Case Study : In a study investigating the anticancer properties of quinazoline derivatives, this compound demonstrated significant cytotoxic effects against certain cancer cell lines, warranting further clinical evaluation.

Industry

- Material Development : The unique structural properties of this compound make it suitable for developing new materials, including polymers and nanomaterials. Its lipophilicity enhances membrane permeability, which is advantageous in materials science.

Mechanism of Action

The mechanism of action of 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to interact with the ATP-binding sites of kinases, inhibiting their activity and thereby affecting various cellular signaling pathways. The hexylthio and methylpiperazinyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate and related compounds:

Key Observations:

Structural Variations :

- The hexylthio group in the target compound increases lipophilicity compared to Cediranib’s polar indole-oxy and pyrrolidinylpropoxy substituents. This may enhance membrane permeability but reduce aqueous solubility .

- The 4-methylpiperazine moiety at position 2 is shared with intermediates like 4-chloro-2-(4-methylpiperazin-1-yl)quinazoline, suggesting its role in improving solubility or target binding .

Biological Activity :

- Cediranib’s antiangiogenic activity stems from its inhibition of vascular endothelial growth factor receptors (VEGFRs), linked to its bulky substituents at positions 4, 6, and 7 . The target compound’s simpler substituents may shift its selectivity toward other kinases.

- Olaparib, though structurally distinct (pyrrolopyrimidine core), shares the use of a maleate salt for improved bioavailability, underscoring the importance of salt formation in drug design .

Synthetic Intermediates :

- The 4-chloro and 4-iodo derivatives (e.g., 4-iodo-2-(4-methylpiperazin-1-yl)quinazoline) are critical intermediates for introducing diverse groups at position 4 via cross-coupling reactions . The hexylthio group in the target compound likely originates from such synthetic pathways.

Stability and Solubility :

- Cediranib’s crystalline forms (A and B) demonstrate superior stability over amorphous salts, a feature that may extend to the target compound due to shared maleate counterion chemistry .

Research Findings and Implications

- However, this could also decrease target specificity .

- Intermediate Utility : Derivatives like 4-chloro-2-(4-methylpiperazin-1-yl)quinazoline serve as versatile precursors for structure-activity relationship (SAR) studies, enabling rapid exploration of position 4 modifications .

- Maleate Salt Advantages : Both Cediranib and the target compound leverage maleate salts to enhance stability, as evidenced by Cediranib’s resistance to hygroscopicity and thermal degradation .

Biological Activity

4-(Hexylthio)-2-(4-methylpiperazin-1-yl)quinazoline maleate is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article presents a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure incorporates a hexylthio group and a piperazine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Protein Kinases : Quinazoline derivatives are known inhibitors of several protein kinases, which play pivotal roles in cell signaling pathways related to cancer and inflammation .

- Antiviral Activity : Some studies suggest that quinazoline derivatives can inhibit viral replication by interfering with viral entry mechanisms or by inhibiting viral enzymes .

- Anticancer Properties : The compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

Recent research has highlighted the effectiveness of quinazoline derivatives in clinical settings:

- Case Study 1 : A study on a similar quinazoline derivative demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Case Study 2 : In a viral infection model, treatment with a quinazoline derivative resulted in a marked decrease in viral load and improved survival rates in infected animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.